
2,2'-Methylenebis(4-iodo-1H-pyrrole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,2'-Methylenbis(4-iod-1H-pyrrol) beinhaltet typischerweise die Reaktion von Pyrrolderivaten mit Jod in Gegenwart eines geeigneten Oxidationsmittels. Eine übliche Methode beinhaltet die Verwendung von N-substituierten Piperidinen, die eine Reihe von Reaktionen durchlaufen, einschließlich der Bildung von Pyrrolidin-2-carbaldehyd, gefolgt von der Bildung von Carbonsäure, Decarboxylierung, Dehydrierung, Iodierung und Aromatisierung .
Vorbereitungsmethoden
Industrielle Herstellungsverfahren für 2,2'-Methylenbis(4-iod-1H-pyrrol) sind in der Literatur nicht gut dokumentiert, wahrscheinlich aufgrund seiner Spezialanwendungen und der Komplexität seiner Synthese. Der allgemeine Ansatz würde die Skalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Ausbeute des Endprodukts beinhalten.
Chemische Reaktionsanalyse
Reaktionstypen
2,2'-Methylenbis(4-iod-1H-pyrrol) kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyrroloxid zu bilden.
Reduktion: Reduktionsreaktionen können die Jodsubstituenten entfernen, was zur Bildung von unsubstituierten Pyrrolen führt.
Substitution: Die Jodatome können durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile wie Amine oder Thiole für Substitutionsreaktionen. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und inerte Atmosphären, um ungewollte Nebenreaktionen zu verhindern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Pyrroloxid ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, was zu einer großen Bandbreite an Derivaten führt.
Wissenschaftliche Forschungsanwendungen
2,2'-Methylenbis(4-iod-1H-pyrrol) hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Verwendung als Baustein für die Synthese komplexerer organischer Moleküle und als Zwischenprodukt bei der Herstellung verschiedener heterocyclischer Verbindungen.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebs-Eigenschaften.
Medizin: Erforscht auf seinen potenziellen Einsatz in der Arzneimittelentwicklung, insbesondere in der Entwicklung neuartiger Therapeutika.
Wirkmechanismus
Der Mechanismus, durch den 2,2'-Methylenbis(4-iod-1H-pyrrol) seine Wirkungen ausübt, ist nicht vollständig geklärt. Es wird angenommen, dass es mit verschiedenen molekularen Zielen und Wegen interagiert, abhängig von seiner spezifischen Anwendung. Beispielsweise kann es in biologischen Systemen mit Enzymen oder Rezeptoren interagieren, was zur Hemmung oder Aktivierung spezifischer biochemischer Wege führt.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methylenebis(4-iodo-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can remove the iodine substituents, leading to the formation of unsubstituted pyrroles.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis(4-iodo-1H-pyrrole) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism by which 2,2’-Methylenebis(4-iodo-1H-pyrrole) exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,2'-Methylenbis(5-iod-4-methyl-1H-pyrrol-3-carboxylat): Eine ähnliche Verbindung mit zusätzlichen Carboxylgruppen, die in verschiedenen synthetischen Anwendungen eingesetzt wird.
2,2'-Methylenbis(3,4-dimethyl-5-pyrrolcarboxylat): Ein weiteres Derivat mit Methyl- und Carboxylatsubstitutionen, das eine andere Reaktivität und Anwendungen bietet.
Einzigartigkeit
2,2'-Methylenbis(4-iod-1H-pyrrol) ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins von Jodatomen einzigartig, die eine eindeutige chemische Reaktivität und potenzielle biologische Aktivitäten verleihen. Seine Struktur ermöglicht vielseitige Modifikationen, was es zu einer wertvollen Verbindung in verschiedenen Forschungsbereichen macht .
Eigenschaften
CAS-Nummer |
560134-93-2 |
|---|---|
Molekularformel |
C9H8I2N2 |
Molekulargewicht |
397.98 g/mol |
IUPAC-Name |
4-iodo-2-[(4-iodo-1H-pyrrol-2-yl)methyl]-1H-pyrrole |
InChI |
InChI=1S/C9H8I2N2/c10-6-1-8(12-4-6)3-9-2-7(11)5-13-9/h1-2,4-5,12-13H,3H2 |
InChI-Schlüssel |
HFNHKROHSTVZKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=C1I)CC2=CC(=CN2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12582374.png)
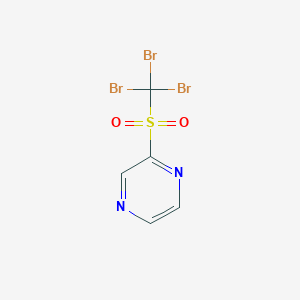
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B12582386.png)

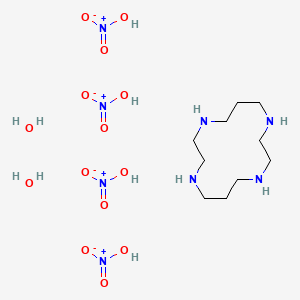

![Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl-](/img/structure/B12582402.png)
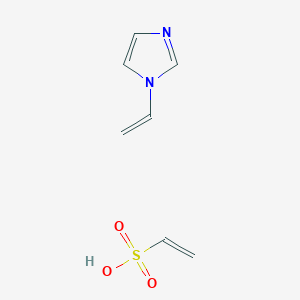
![7-Azabicyclo[2.2.1]heptane, 7-[[4-(hydroxymethyl)phenyl]sulfonyl]-](/img/structure/B12582417.png)
![2-Thiophenesulfonamide, 5-chloro-N-[(4-chlorophenyl)methyl]-4-nitro-](/img/structure/B12582420.png)
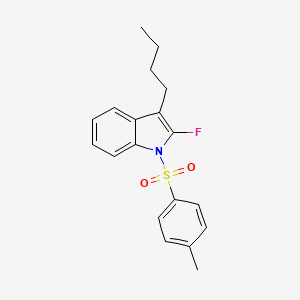
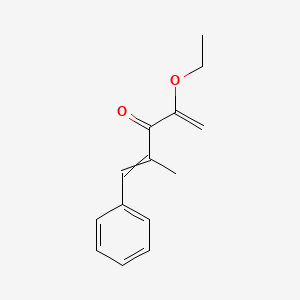
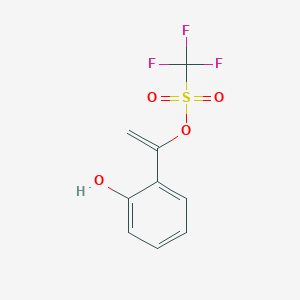
![5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide](/img/structure/B12582456.png)
